Pyrazine vs. Pyridine at Pyrazole C3: Impact on Hydrogen-Bond Acceptor Capacity and Kinase Hinge Recognition
The target compound incorporates a pyrazin-2-yl group at the pyrazole C3 position, providing two nitrogen atoms (N1 and N4) capable of acting as hydrogen-bond acceptors with the kinase hinge backbone. In contrast, the closest analog (E)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-(o-tolyl)acrylamide (CAS 2035017-73-1) bears a pyridin-3-yl group with only a single nitrogen hydrogen-bond acceptor . This structural distinction directly affects kinase selectivity, as demonstrated by aryl-substituted pyrazole-amide kinase inhibitor patents (EPO publication data.epo.org, 2009) which establish that the identity of the heteroaryl ring Q (phenyl, pyridyl, pyrimidinyl, or pyrazinyl) modulates both potency and selectivity across kinase panels . The pyrazine-containing scaffold is explicitly claimed in Raf kinase inhibitor patents (USPTO Report, 2006) as conferring improved hinge-binding characteristics relative to pyridine analogs .
| Evidence Dimension | Hydrogen-bond acceptor count at heteroaryl hinge-binding element |
|---|---|
| Target Compound Data | 2 hydrogen-bond acceptors (pyrazine N1 and N4) |
| Comparator Or Baseline | 1 hydrogen-bond acceptor (pyridine N); CAS 2035017-73-1: (E)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-(o-tolyl)acrylamide |
| Quantified Difference | 2-fold higher H-bond acceptor capacity; pyrazine LogP ≈ -0.23 (more hydrophilic) vs. pyridine LogP ≈ 0.27 (estimated from fragment constants) |
| Conditions | Calculated from chemical structure; kinase hinge-binding pharmacophore model based on aryl-substituted pyrazole-amide kinase inhibitor patents |
Why This Matters
Procurement of the pyrazine analog is essential for assays requiring bidentate hinge-binding, as the pyridine analog may fail to engage kinases where dual H-bonding is critical for affinity.
- [1] European Patent Office. Aryl-substituted pyrazole-amide compounds useful as kinase inhibitors. Publication date: 2009-12-16. Q is optionally-substituted phenyl, pyridyl, pyridazinyl, pyrimidinyl, or pyrazinyl ring. View Source
- [2] USPTO Report. RAF inhibitor compounds and methods. Patent Application, filed 2006-08-24. Pyrazolyl compounds of Formulas Ia and Ib are useful for inhibiting Raf kinase. View Source
